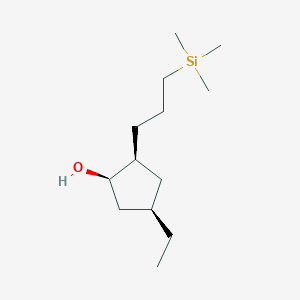
(1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol is a cyclopentanol derivative characterized by the presence of an ethyl group at the 4-position and a trimethylsilylpropyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanol as the core structure.
Functional Group Introduction: The ethyl group is introduced at the 4-position through an alkylation reaction.
Trimethylsilylpropyl Group Addition: The 2-position is functionalized with a trimethylsilylpropyl group using a silylation reaction.
The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol group, followed by the addition of the respective alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of fully saturated cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its specific stereochemistry and functional groups.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the trimethylsilyl group can enhance lipophilicity, facilitating membrane permeability. The ethyl group may contribute to the overall stability and reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: The parent compound without the ethyl and trimethylsilyl groups.
4-Ethylcyclopentanol: Lacks the trimethylsilylpropyl group.
2-(3-(Trimethylsilyl)propyl)cyclopentanol: Lacks the ethyl group.
Uniqueness
(1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol is unique due to the presence of both the ethyl and trimethylsilylpropyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H28OSi |
|---|---|
Peso molecular |
228.45 g/mol |
Nombre IUPAC |
(1R,2S,4R)-4-ethyl-2-(3-trimethylsilylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H28OSi/c1-5-11-9-12(13(14)10-11)7-6-8-15(2,3)4/h11-14H,5-10H2,1-4H3/t11-,12+,13-/m1/s1 |
Clave InChI |
ZHTGEGSPKNHQHH-FRRDWIJNSA-N |
SMILES isomérico |
CC[C@@H]1C[C@@H]([C@@H](C1)O)CCC[Si](C)(C)C |
SMILES canónico |
CCC1CC(C(C1)O)CCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




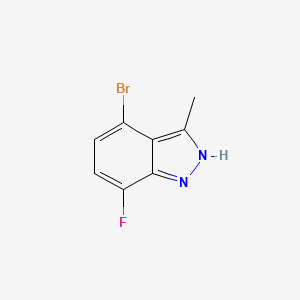
![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)

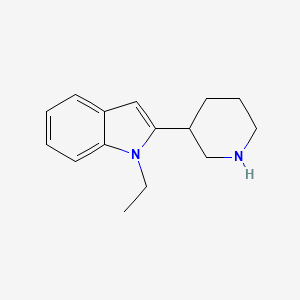
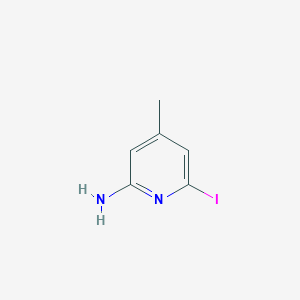
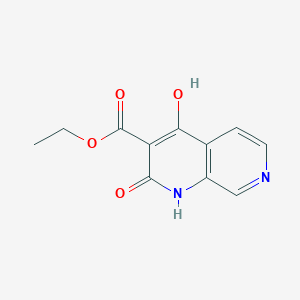
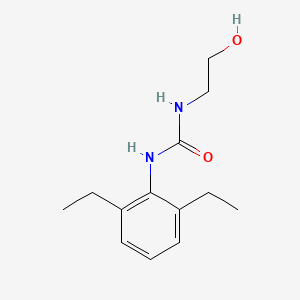



![2-amino-N-cyclopropyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875971.png)

